5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde chemical properties
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde chemical properties
An In-Depth Technical Guide to 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde: Properties, Synthesis, and Applications
Abstract
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Characterized by a stable pyrazole core, a reactive aldehyde functional group, and phenyl and methyl substituents that influence its steric and electronic properties, this compound serves as a versatile precursor for a diverse range of more complex molecules. Its strategic importance is underscored by its frequent use in the development of novel therapeutic agents, including anti-inflammatory, analgesic, antimicrobial, and anticancer compounds. This guide provides a comprehensive overview of its chemical and physical properties, details its primary synthesis via the Vilsmeier-Haack reaction with mechanistic insights, explores its chemical reactivity and derivatization potential, and surveys its applications in drug discovery and materials science.
Introduction to the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[1] Its unique structural and electronic properties allow it to serve as a robust pharmacophore, capable of engaging in various biological interactions, including hydrogen bonding and π-π stacking. Consequently, pyrazole derivatives are integral components of numerous marketed drugs with a wide spectrum of therapeutic activities.[1][2] 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde represents a highly valuable and functionalized member of this class, offering a reactive aldehyde "handle" for extensive chemical modification.
Caption: Structure of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde.
Physicochemical and Spectroscopic Properties
The precise physicochemical properties are critical for experimental design, including solvent selection, reaction temperature, and purification methods. While extensive data for this specific molecule is distributed across various sources, the table below summarizes the key properties of a closely related and commercially available analog, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which serves as a reliable proxy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₂O | [3] |
| Molecular Weight | 220.65 g/mol | [3] |
| CAS Number | 947-95-5 | [3][4] |
| Appearance | White to light yellow crystalline powder | [4][5] |
| Melting Point | 143-148 °C | [4][5] |
| Solubility | Soluble in chloroform, DMF, DMSO | [6][7] |
Spectroscopic Profile
The structural identity of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde and its analogs is unequivocally confirmed through a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is highly characteristic. Key signals include a sharp singlet for the aldehyde proton (CHO) typically found downfield around δ 9.5-10.5 ppm. The methyl protons (CH₃) appear as a singlet around δ 2.2-2.6 ppm. The protons of the phenyl group resonate in the aromatic region (δ 7.2-7.9 ppm), and a singlet for the pyrazole ring proton (if present) is also observed.[8]
-
¹³C NMR: The carbon spectrum confirms the presence of all carbon atoms. The aldehyde carbonyl carbon is a key diagnostic peak, appearing significantly downfield at δ 185-195 ppm. Other notable signals correspond to the methyl carbon (around δ 12-15 ppm) and the various aromatic carbons of the pyrazole and phenyl rings.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically observed in the range of 1660-1700 cm⁻¹.[9] Additional bands confirm the C=C and C=N stretching of the aromatic rings.
-
Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the compound's molecular weight. The fragmentation pattern can provide further structural confirmation, often showing characteristic losses of CO, methyl, or fragments of the phenyl ring.[3][10]
Synthesis and Mechanistic Insights: The Vilsmeier-Haack Reaction
The most prevalent and efficient method for the synthesis of 1,3,5-trisubstituted pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[11][12] This powerful formylation reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[9][13]
Principle and Causality
The reaction proceeds via electrophilic substitution on an electron-rich precursor, such as a 3-methyl-1-phenyl-2-pyrazolin-5-one or an appropriate acetophenone phenylhydrazone.[14][15]
-
Formation of the Vilsmeier Reagent: POCl₃, a powerful Lewis acid and dehydrating agent, activates the carbonyl oxygen of DMF. This initiates a cascade that eliminates a chloride ion and an oxygen-phosphorus species to form the highly electrophilic chloroiminium cation, [Me₂N=CHCl]⁺. This cation is the active formylating agent.
-
Electrophilic Attack: The electron-rich pyrazole precursor attacks the electrophilic carbon of the chloroiminium ion.
-
Cyclization and Aromatization (if starting from a hydrazone): If the precursor is a hydrazone, the Vilsmeier reagent facilitates both cyclization to form the pyrazole ring and formylation at the 4-position in a one-pot process.[15]
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.
The choice of POCl₃ and DMF is strategic; they are inexpensive, readily available, and their reaction produces a potent electrophile under relatively mild conditions.[11]
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of a pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction, adapted from established literature procedures.[14]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 4 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C. Stir the resulting mixture at this temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the starting material, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent), in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. This hydrolyzes the intermediate and precipitates the crude product.
-
Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7. The solid product is then collected by vacuum filtration.
-
Purification: Wash the crude solid with cold water and dry it. Recrystallize the product from a suitable solvent, such as ethanol, to afford the pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (the Vilsmeier-Haack reaction on the pyrazolone introduces a chloro group at the 5-position).[14]
Caption: Workflow for the Vilsmeier-Haack Synthesis.
Chemical Reactivity and Derivatization Potential
The synthetic utility of 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde stems from the reactivity of its aldehyde group, which provides a gateway to a vast array of derivatives.
-
Condensation Reactions: The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines) and with hydrazines or hydroxylamines to yield hydrazones and oximes, respectively.[15] These reactions are fundamental in constructing larger, more complex molecules for biological screening.
-
Knoevenagel Condensation: It can react with compounds containing active methylene groups (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base to form α,β-unsaturated systems. These products are themselves versatile intermediates for further cyclization reactions.
-
Wittig Reaction: Reaction with phosphorus ylides allows for the conversion of the aldehyde group into a carbon-carbon double bond, enabling the synthesis of various alkene derivatives.
-
Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., KMnO₄, CrO₃) or reduced to a primary alcohol with reducing agents like sodium borohydride (NaBH₄).
Caption: Representative Schiff Base Formation Reaction.
Applications in Research and Drug Development
The 5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde scaffold is a cornerstone in the synthesis of biologically active molecules. The pyrazole core often acts as a bioisostere for other aromatic systems, while the substituents can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
-
Anticancer Agents: Derivatives have been designed as potent androgen receptor (AR) antagonists for the treatment of prostate cancer.[16] The scaffold allows for the precise spatial arrangement of functional groups necessary to disrupt AR signaling.
-
Anti-inflammatory and Analgesic Agents: The pyrazole moiety is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs). New derivatives synthesized from this carbaldehyde have shown promising anti-inflammatory and analgesic activities.[7][17]
-
Antimicrobial Agents: Numerous Schiff base and hydrazone derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. The imine linkage is often crucial for antimicrobial activity.[1][18]
-
Multicomponent Reactions: This aldehyde is an ideal substrate for multicomponent reactions (MCRs), which allow for the rapid and efficient assembly of complex molecular architectures from simple starting materials, accelerating the discovery of new bioactive compounds.[19]
Safety and Handling
-
GHS Hazard Classification: Typically classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][17]
-
Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Conclusion
5-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde is more than just a chemical compound; it is a versatile platform for innovation in chemical and pharmaceutical sciences. Its straightforward synthesis via the robust Vilsmeier-Haack reaction, combined with the exceptional reactivity of its aldehyde functional group, provides chemists with a reliable tool for generating molecular diversity. Its proven track record as a precursor to potent bioactive molecules ensures its continued relevance in the quest for new therapeutics and advanced materials.
References
-
Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-13. [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]
-
Patil, S. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1148-1163. [Link]
-
Ivakhnenko, T. O., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1645. [Link]
-
PubChem. (n.d.). 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Kumar, H. V. S., et al. (2021). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 6(11), x211283. [Link]
-
PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]
-
SpectraBase. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Wiley. [Link]
-
ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. [Link]
-
Shahani, T., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2646. [Link]
-
Sangani, C. B., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(19), 5899. [Link]
-
ChemSrc. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde. [Link]
-
Shetty, P., et al. (2010). Synthesis and Pharmacological Evaluation of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 22(7), 5037-5046. [Link]
-
Stanovnik, B., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]
-
Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035. [Link]
-
Liu, W., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design, 91(6), 1113-1124. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 3. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | 947-95-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H10N2O2 | CID 687977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ijpcbs.com [ijpcbs.com]
- 12. epubl.ktu.edu [epubl.ktu.edu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CAS#:947-95-5 | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | Chemsrc [chemsrc.com]
- 18. researchgate.net [researchgate.net]
- 19. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
